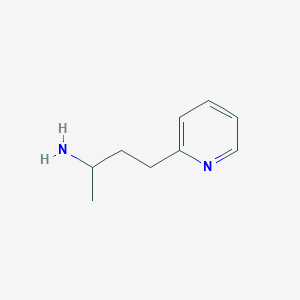![molecular formula C18H17N7O3 B2685599 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034325-16-9](/img/structure/B2685599.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17N7O3 and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide shows potential in anticancer research. Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles like this compound have demonstrated in vivo activity against lymphocytic leukemia, a promising avenue for further exploration in cancer treatment (Anderson et al., 1988).
Antioxidant Properties
This compound is also notable for its antioxidant properties. Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, similar in structure to the compound , have shown significant antioxidant activity. This suggests potential therapeutic applications in diseases where oxidative stress is a key factor (Tumosienė et al., 2020).
Antimicrobial Effects
The compound's structure relates to other molecules that have demonstrated antimicrobial activities. For instance, derivatives of [1,2,4]-triazolo[3,4-b][1,3]benzoxazole have been synthesized and found effective against various pathogenic strains, indicating potential use in antimicrobial therapy (Thomas et al., 2010).
Role in Chemical Synthesis
Compounds with similar structures play a significant role in chemical synthesis, particularly in the formation of fused nitrogen heterocyclic ring systems. These systems are critical in the development of new pharmacological agents (Abbasi et al., 1980).
Bioactivity in CNS Disorders
Some derivatives have shown potential in treating central nervous system (CNS) disorders. They exhibit properties like anticonvulsant and anxiolytic effects, and could be useful in developing treatments for depression and other CNS-related conditions (Habernickel, 2001).
Potential in Cardiovascular Research
Derivatives have also been explored in cardiovascular research, specifically in lowering blood pressure without affecting the heart rate. This suggests potential therapeutic applications in hypertension and other cardiovascular conditions (Katrusiak et al., 2001).
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-28-17-7-6-14-21-22-15(25(14)23-17)10-19-16(26)8-9-24-11-20-13-5-3-2-4-12(13)18(24)27/h2-7,11H,8-10H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESHDWIBROJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
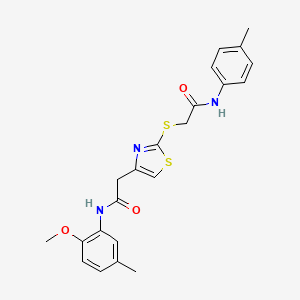
![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)

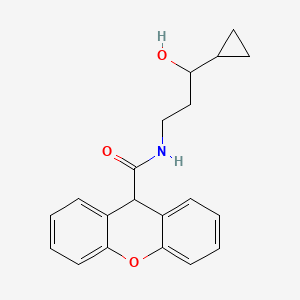
![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)

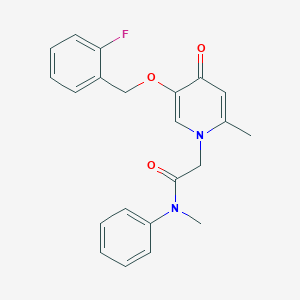
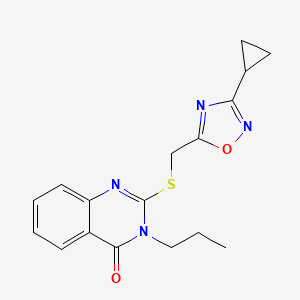
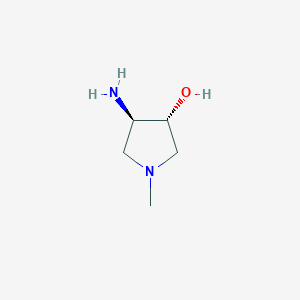
![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)



